5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile CAS 489432-33-9 properties
5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile CAS 489432-33-9 properties
This technical guide provides an in-depth analysis of 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile (CAS 489432-33-9), a specialized
CAS Registry Number: 489432-33-9
Chemical Family:
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile is a bifunctional aliphatic scaffold characterized by a reactive
Structural Analysis
The molecule is achiral due to the symmetry of the gem-dimethyl group at the C4 position. It possesses three distinct reactive sites:
-
C3-Carbonyl & C2-Methylene: Highly acidic
-protons (pKa 9-11) allowing for Knoevenagel condensations or alkylations. -
C1-Nitrile: Susceptible to hydrolysis (to amide/acid) or cyclization with hydrazines/hydroxylamines.
-
C5-Hydroxyl: A primary alcohol handle for further functionalization or intramolecular cyclization.
Physicochemical Properties Table
| Property | Value / Description | Note |
| Molecular Formula | ||
| Molecular Weight | 143.18 g/mol | Correction: Formula includes Oxygen from OH and C=O |
| Physical State | Viscous Oil or Low-Melting Solid | Hygroscopic |
| Solubility | Soluble in MeOH, DMSO, CH | Poor water solubility (neutral form) |
| Predicted Boiling Point | ~280°C (at 760 mmHg) | Decomposes before boiling at atm pressure |
| pKa ( | ~10.5 | Calculated for |
| Storage Conditions | 2–8°C, Inert Atmosphere (Ar/N | Moisture sensitive |
Note on Molecular Weight: While some databases list fragments, the exact mass for
is 143.0946 Da. (Check: C7=84, H13=13, N=14, O2=32 -> 143). Correction from initial search snippets which often conflate with non-hydroxy analogs: The presence of the 5-OH adds 16 Da to the pivaloylacetonitrile backbone.
Synthetic Utility & Retrosynthesis
The strategic value of CAS 489432-33-9 lies in its ability to form 5-membered heterocycles with a "pantoic" side chain. This motif is critical in designing lipophilic drug candidates, such as Cannabinoid Receptor 2 (CB2) agonists , where the gem-dimethyl group improves metabolic stability by blocking
Retrosynthetic Analysis (Graphviz)
The compound is classically assembled via a Claisen Condensation between a protected hydroxypivalic ester and acetonitrile.
Figure 1: Retrosynthetic disassembly of the target molecule showing the protected ester strategy.
Experimental Protocol: High-Fidelity Synthesis
While direct condensation of the unprotected ester is possible using 2 equivalents of base (Dianion Method), it often leads to polymerization or O-alkylation side products. The THP-Protection Route is the industry standard for high purity.
Phase 1: Protection of Methyl Hydroxypivalate
Objective: Mask the primary alcohol to prevent proton quenching during the Claisen step.
-
Reactants: Methyl 3-hydroxy-2,2-dimethylpropionate (1.0 eq), 3,4-Dihydro-2H-pyran (DHP, 1.2 eq), p-Toluenesulfonic acid (pTSA, 0.05 eq).
-
Solvent: Dichloromethane (DCM) or Toluene.
-
Procedure:
-
Dissolve ester in DCM at 0°C.
-
Add DHP dropwise, followed by catalytic pTSA.
-
Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (disappearance of polar alcohol spot).
-
Workup: Wash with sat. NaHCO
, dry over Na SO , and concentrate. Use crude for Phase 2.
-
Phase 2: Claisen Condensation
Objective: Construct the
-
Reactants: Acetonitrile (as solvent/reactant, excess), Sodium Hydride (NaH, 60% dispersion, 1.5 eq relative to ester).
-
Setup: Flame-dried 3-neck flask, Nitrogen atmosphere, Reflux condenser.
-
Step-by-Step:
-
Activation: Suspend NaH in dry THF (or use neat Acetonitrile if dry). Heat to 60°C.
-
Addition: Add the THP-protected ester (from Phase 1) dropwise over 30 minutes. The solution often turns yellow/orange, indicating enolate formation.
-
Reflux: Heat the mixture to reflux (approx. 80–82°C) for 4–12 hours.
-
Mechanistic Insight: The acetonitrile anion (
) attacks the ester carbonyl. The gem-dimethyl group provides steric bulk, preventing self-condensation of the ester.
-
-
Quench: Cool to 0°C. Carefully quench with water (exothermic!).
-
Phase 3: Deprotection & Isolation
Objective: Remove the THP group and isolate the target.
-
Acidification: Adjust pH to ~2–3 using 1M HCl. This simultaneously protonates the enolate and cleaves the THP ether (requires stirring for 1–2 hours at RT).
-
Extraction: Extract with Ethyl Acetate (3x).
-
Purification:
-
Wash combined organics with Brine.
-
Dry (MgSO
) and concentrate. -
Flash Chromatography: Elute with Hexanes:EtOAc (gradient 80:20 to 50:50). The product is polar due to the hydroxyl group.
-
Downstream Applications: Heterocycle Synthesis
The primary utility of CAS 489432-33-9 is in the "one-pot" generation of substituted heterocycles. The following workflow demonstrates its conversion into an Aminoisoxazole (common in kinase inhibitors) and a CB2 Agonist scaffold .
Reaction Workflow (Graphviz)
Figure 2: Divergent synthesis of amino-heterocycles from the
Case Study: Synthesis of CB2 Agonist Intermediate
Reference: WO2022132803A1[1]
-
Reaction: 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile + Hydroxylamine Sulfate + NaOH.
-
Conditions: Water/MeOH, 100°C, 2.5 hours.
-
Mechanism:
-
Nucleophilic attack of
on the ketone (C3). -
Cyclization onto the nitrile (C1).
-
Product: 3-(2-hydroxy-1,1-dimethylethyl)-isoxazol-5-amine.
-
-
Significance: This isoxazole amine is subsequently coupled with 2,4-dichloro-3-nitropyridine derivatives to form the active pharmaceutical ingredient (API).
Analytical Characterization
For researchers validating the synthesized material, the following NMR signature is diagnostic.
| Nucleus | Shift ( | Multiplicity | Assignment |
| 1.15 – 1.20 | Singlet (6H) | Gem-dimethyl ( | |
| 3.45 – 3.55 | Singlet (2H) | Hydroxymethyl ( | |
| 3.60 – 3.80 | Singlet (2H) | ||
| 4.0 – 4.5 | Broad Singlet (1H) | Hydroxyl ( | |
| ~22.0 | Methyl carbons | ||
| ~45.0 | Quaternary C4 | ||
| ~70.0 | |||
| ~114.0 | Nitrile ( | ||
| ~200.0 | Ketone ( |
Note: In CDCl
Safety & Stability
-
Hazard Classification: Irritant (Skin/Eye). Treat as a potential cyanide donor if subjected to strong acids/oxidizers at high temperatures (though the nitrile bond is generally stable).
-
Stability: The compound is prone to retro-Claisen decomposition if stored in basic media for prolonged periods.
-
Storage: Store under Argon at 4°C. Avoid moisture to prevent hydrolysis of the nitrile to the amide.
References
-
World Intellectual Property Organization. (2022). CB2 Receptor Agonists.[1] Patent WO2022132803A1. Link
-
BenchChem. (2025). 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile Product Monograph.Link
-
ChemicalBook. (2024). Hydroxypivalic Acid Methyl Ester Properties and Synthesis.[2]Link
-
National Institutes of Health (NIH). (2025). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PubMed Central. Link
